Dicoumarol

Anticoagulation Vitamin K Cycle VKORC1 Inhibition

For protocols requiring partial VKORC1 blockade or potent NQO1 inhibition, select Dicoumarol over generic vitamin K antagonists. Unlike warfarin, its biphasic VKORC1 inhibition plateaus at ~49% residual activity, and its NQO1 IC50 of 2.6 nM is orders of magnitude superior. This prevents data variability in coagulation models, quinone-based chemotherapeutic bioactivation, and oxidative stress studies. Ensure lot-specific purity (≥98%) to maintain reproducibility in multi-analyte LC-MS/MS panels.

Molecular Formula C19H12O6
Molecular Weight 336.3 g/mol
CAS No. 66-76-2
Cat. No. B607108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicoumarol
CAS66-76-2
SynonymsDicumarol;  Dicoumarol;  Bishydroxycoumarin;  Dicoumarin;  Melitoxin;  Antitrombosin
Molecular FormulaC19H12O6
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O
InChIInChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2
InChIKeyDOBMPNYZJYQDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insol in water, alc, ether.
INSOL IN ACETONE
Sol in aq alkaline solns, in pyridine and similar org bases. Slightly sol in benzene and chloroform.
6.62e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dicoumarol (CAS 66-76-2): A Prototypical 4-Hydroxycoumarin Anticoagulant for Research and Assay Development


Dicoumarol (CAS 66-76-2) is a naturally occurring 4-hydroxycoumarin derivative and the prototypical vitamin K antagonist (VKA) anticoagulant, originally isolated from spoiled sweet clover hay [1]. It functions as a competitive inhibitor of vitamin K epoxide reductase (VKORC1), thereby depleting active vitamin K and preventing the synthesis of functional clotting factors II, VII, IX, and X [2]. Beyond its classical anticoagulant role, dicoumarol is recognized as a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1) and, to a lesser extent, PDK1 [3]. This dual-target profile establishes dicoumarol as a valuable tool compound for investigating vitamin K metabolism, cellular redox biology, and cancer cell signaling pathways.

Why Dicoumarol Cannot Be Simply Replaced by Warfarin or Other Coumarins in Research Settings


Within the 4-hydroxycoumarin class, compounds like warfarin, acenocoumarol, and phenprocoumon share a core mechanism of VKORC1 inhibition but exhibit critical, quantifiable differences in target affinity, off-target activity, and pharmacokinetics that preclude simple interchangeability [1]. For example, dicoumarol's unique NQO1 inhibitory potency (IC50 in the low nanomolar range) is orders of magnitude greater than that of warfarin and is central to its use as a tool in cancer and redox biology, a property not shared by its clinical analogs [2]. Furthermore, dicoumarol's biphasic VKORC1 inhibition profile and differential metabolism lead to distinct experimental outcomes, making it an unsuitable generic substitute for other VKAs in assays requiring precise control of vitamin K recycling [3]. Researchers must select the specific compound validated for their target of interest to ensure data reproducibility and mechanistic accuracy.

Quantitative Evidence for Selecting Dicoumarol (CAS 66-76-2) Over Analogs in Specialized Assays


Differential VKORC1 Inhibition Potency and Unique Biphasic Profile vs. Clinical VKAs

Dicoumarol exhibits an IC50 for VKORC1 of 5.0 nM, placing it as a moderately potent inhibitor compared to warfarin (IC50 1.9 nM) and acenocoumarol (IC50 1.5 nM), but more potent than 4-hydroxycoumarin (IC50 1978 nM) [1]. Crucially, dicoumarol's inhibition of VKORC1 is biphasic, with a plateau at approximately 49.1% residual activity, a phenomenon not observed with warfarin or acenocoumarol, which exhibit a more complete inhibition curve [2]. This unique partial inhibition profile makes dicoumarol a superior tool for studying partial VKORC1 blockade and the nuanced regulation of vitamin K recycling, which cannot be modeled using fully inhibitory analogs.

Anticoagulation Vitamin K Cycle VKORC1 Inhibition Enzymology

Superior Potency as an NQO1 Inhibitor Compared to Warfarin

Dicoumarol is a highly potent inhibitor of NQO1, with reported IC50 values of 2.6 nM (in the absence of BSA) and 0.37 μM in other assay systems . In contrast, warfarin is a significantly weaker NQO1 inhibitor; a structure-activity study found dicoumarol's Ki for ζ-crystallin (an enzyme with oxidoreductase activity similar to NQO1) to be 16 μM, whereas warfarin's Ki was 220 μM, representing a >13-fold difference in potency [1]. This substantial potency gap makes dicoumarol, not warfarin, the validated tool compound for experimental protocols requiring robust NQO1 inhibition.

Redox Biology Cancer Research NQO1 Inhibition Enzyme Inhibition

Pharmacokinetic Distinctions in Absorption and Excretion vs. Warfarin

A direct clinical comparison in human subjects revealed significant pharmacokinetic differences between dicoumarol and warfarin. Oral administration of dicoumarol resulted in 15-30% of the dose being recovered unchanged in stool, indicating incomplete absorption, whereas no unchanged warfarin was recovered in stool, reflecting its complete absorption . Furthermore, dicoumarol's absorption was highly formulation-dependent, with solutions showing rapid uptake but tablets showing slow absorption, while warfarin's absorption was consistently rapid and complete regardless of formulation . These differences in gastrointestinal handling and first-pass metabolism are critical for researchers designing in vivo studies or developing analytical assays.

Pharmacokinetics Drug Metabolism Bioavailability ADME

High-Value Research Applications for Dicoumarol (CAS 66-76-2) Based on Quantitative Evidence


Mechanistic Studies of Partial VKORC1 Inhibition in the Vitamin K Cycle

Dicoumarol is the preferred compound for experiments requiring a partial, non-complete blockade of VKORC1 activity. Unlike warfarin, which produces near-complete inhibition at higher concentrations, dicoumarol's biphasic inhibition profile, with a plateau at ~49.1% residual activity, allows researchers to model states of partial vitamin K deficiency or study the compensatory mechanisms of the VKORC1L1 isoform [1]. This makes it an essential tool for enzymology and coagulation research.

Investigating NQO1-Mediated Pathways in Cancer and Redox Biology

Given its exceptional potency as an NQO1 inhibitor (IC50 = 2.6 nM), dicoumarol is the benchmark tool for pharmacological inhibition of NQO1 in cellular and biochemical assays [1]. Researchers investigating NQO1's role in bioactivation of quinone-based chemotherapeutics, cellular response to oxidative stress, or signaling through pathways like NF-κB and SAPK/JNK rely on dicoumarol for its validated and well-characterized inhibitory profile, which is not shared by other VKAs .

Development and Validation of Bioanalytical Methods for Coumarins

Dicoumarol's distinct physicochemical and pharmacokinetic properties, including its incomplete and formulation-dependent absorption, make it a critical reference standard for developing and validating HPLC and LC-MS/MS methods for the quantitation of coumarin derivatives in biological matrices [1]. Its inclusion in multi-analyte panels alongside warfarin and other VKAs is essential for ensuring method specificity and accuracy in toxicology and pharmacokinetic studies .

Technical Documentation Hub

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